Tautomeric Complexity: Four Discrete Tautomers with Two Isolable Forms for the N-Methyl Derivative vs. Alternative N-Substitution Patterns
5-Hydroxy-2-methyl-4-phenyl-1,2-oxazol-3(2H)-one (N-methylphenyldisic acid) exists as a mixture of four tautomers in solution, two of which have been successfully isolated in pure, characterizable form [1]. This contrasts with the parent phenyldisic acid (unsubstituted at nitrogen, CAS 36190-14-4), which exhibits a different tautomeric distribution dominated by zwitterionic and 3-hydroxy/5-one forms, and the N-phenyl analog (3-hydroxy-2,4-diphenylisoxazol-5(2H)-one), where the larger aromatic N-substituent alters the equilibrium [2]. The ability to isolate two discrete tautomers of the N-methyl compound enables mechanistic studies and synthetic applications that are inaccessible with analogs exhibiting rapid, non-resolvable equilibria.
| Evidence Dimension | Number of isolable tautomers |
|---|---|
| Target Compound Data | 4 tautomers; 2 isolable and characterized |
| Comparator Or Baseline | Phenyldisic acid (CAS 36190-14-4): tautomers not individually isolable under same conditions; N-phenyl analog: distinct tautomer distribution |
| Quantified Difference | Qualitative: N-methyl derivative uniquely yields two stable, isolable tautomers vs. none for parent phenyldisic acid |
| Conditions | Solution equilibrium; isolation via chromatographic separation; characterization by ¹H NMR, ¹³C NMR, IR (Prager & Smith, 1994, 1995) |
Why This Matters
For procurement decisions in synthetic and mechanistic research, the N-methyl compound provides access to discrete tautomeric forms for controlled reactivity studies, a capability not offered by the parent phenyldisic acid or N-phenyl analog.
- [1] Prager, R. H.; Smith, J. A. Photolysis of phenyldisic acids: evidence for unique product formation from discrete tautomers. Journal of the Chemical Society, Chemical Communications 1994, 1805–1806. DOI: 10.1039/C39940001805. View Source
- [2] Prager, R. H.; Smith, J. A. The Chemistry of 5-Oxodihydroisoxazoles. XI. The Photolysis of 3-Hydroxy-4-phenylisoxazol-5(2H)-ones (Phenyldisic Acids). Australian Journal of Chemistry 1995, 48 (2), 217–226. DOI: 10.1071/CH9950217. View Source
